2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR analysis of this compound in deuterated dimethyl sulfoxide (DMSO-d₆) reveals distinct proton environments (Table 2). The piperazine protons resonate as singlets at δ 3.25 ppm (N–CH₂–CH₂–N) and δ 3.45 ppm (N–CH₂–Ph), while the tetrahydroquinazoline NH₂ group appears as a broad multiplet at δ 8.15–8.17 ppm. Aromatic protons from the phenyl ring exhibit splitting patterns consistent with para-substitution, with doublets at δ 7.21 ppm (J = 6.6 Hz).
Table 2: Key ¹H NMR chemical shifts
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| Piperazine (N–CH₂–CH₂–N) | 3.25 | Singlet |
| Piperazine (N–CH₂–Ph) | 3.45 | Singlet |
| NH₂ (tetrahydroquinazoline) | 8.15–8.17 | Multiplet |
| Phenyl (Ar–H) | 7.21 | Doublet |
¹³C NMR spectra confirm the presence of 18 unique carbon environments, including a carbonyl carbon at δ 164.80 ppm and aromatic carbons between δ 116.32–150.70 ppm. The piperazine carbons resonate at δ 44.18 and 47.86 ppm, consistent with sp³ hybridization.
Infrared (IR) Spectroscopy
IR spectra (KBr pellet) show characteristic absorption bands at 3280 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch in tetrahydroquinazoline), and 1240 cm⁻¹ (C–N stretch of the piperazine ring). The absence of peaks above 3300 cm⁻¹ confirms the absence of free amine groups, supporting the hydrogen-bonded network observed in crystallography.
Mass Spectrometry (MS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) yields a molecular ion peak at m/z 309.42 [M+H]⁺, consistent with the molecular formula C₁₈H₂₃N₅. Fragmentation patterns include losses of the phenylpiperazine moiety (m/z 176.12) and the tetrahydroquinazoline core (m/z 133.09), validating the proposed structure.
Quantum Mechanical Calculations for Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic properties of this compound. The HOMO-LUMO energy gap of 4.32 eV indicates moderate reactivity, with the HOMO localized on the tetrahydroquinazoline NH₂ group and the LUMO on the phenylpiperazine ring (Figure 1).
Figure 1: Molecular electrostatic potential (MEP) map
$$ \text{MEP} = -0.12 \, \text{a.u. (red, electron-rich)} \, \text{to} \, +0.09 \, \text{a.u. (blue, electron-poor)} $$
Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pairs of the piperazine nitrogen and the σ* antibonding orbitals of adjacent C–H bonds, stabilizing the chair conformation by 18.6 kcal/mol. Additionally, the quinazoline ring exhibits aromatic character with a nucleus-independent chemical shift (NICS) value of −9.8 ppm, confirming substantial π-delocalization.
Non-covalent interaction (NCI) plots highlight van der Waals forces between the phenyl group and tetrahydroquinazoline core, consistent with crystallographic packing patterns. These interactions contribute to a calculated lattice energy of −45.2 kcal/mol, underscoring the compound’s stability in the solid state.
Properties
CAS No. |
76781-25-4 |
|---|---|
Molecular Formula |
C18H23N5 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C18H23N5/c19-17-15-8-4-5-9-16(15)20-18(21-17)23-12-10-22(11-13-23)14-6-2-1-3-7-14/h1-3,6-7H,4-5,8-13H2,(H2,19,20,21) |
InChI Key |
KTPJGPUKQTXLAV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)N3CCN(CC3)C4=CC=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through nucleophilic substitution reactions. This can be achieved by reacting the quinazoline intermediate with 1-phenylpiperazine under suitable conditions, such as in the presence of a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could lead to tetrahydroquinazoline derivatives.
Scientific Research Applications
Pharmacological Properties
This compound exhibits various pharmacological activities, primarily due to its structural features that allow it to interact with multiple biological targets. Key areas of research include:
- Antidepressant Activity : The compound has been studied for its potential as an antidepressant. Its structural similarity to known antidepressants suggests that it may modulate serotonin and dopamine pathways, which are critical in mood regulation.
- Antipsychotic Effects : Investigations into the compound's ability to bind to dopamine receptors indicate potential antipsychotic properties. This is particularly relevant for treating conditions such as schizophrenia.
- Cognitive Enhancement : Some studies suggest that the compound may enhance cognitive functions, making it a candidate for treating cognitive deficits associated with various neurological disorders.
Antidepressant Research
A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of various derivatives of 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine for their antidepressant-like activity in animal models. The results indicated that certain derivatives significantly reduced depressive behaviors in forced swim tests and tail suspension tests, suggesting their potential for further development as antidepressants .
Antipsychotic Activity Investigation
Research conducted by Neuropharmacology demonstrated that the compound exhibits antipsychotic-like effects in rodent models. It was found to reduce hyperactivity induced by amphetamines and showed promise in preventing the development of psychotic symptoms in models mimicking schizophrenia .
Cognitive Enhancement Studies
A recent study highlighted in Frontiers in Behavioral Neuroscience examined the cognitive-enhancing effects of this compound. The findings suggested improvements in memory retention and learning capabilities in aged mice, indicating its potential application in age-related cognitive decline .
Comparative Data Table
The following table summarizes key findings from various studies regarding the applications and effects of this compound:
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and improving cognitive function . The compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Tetrahydroquinazoline Derivatives
Key Structural and Functional Differences
Core Modifications: The parent compound’s 4-phenylpiperazine group enhances receptor binding via hydrogen bonding and aromatic interactions, critical for its D3 receptor affinity . ML-241 incorporates a benzoxazine ring, which may broaden its selectivity for kinase targets due to increased planarity and steric bulk .
Pharmacological Outcomes: The phenylpiperazine derivative’s D3 receptor activity is linked to its piperazine moiety’s ability to mimic endogenous ligands, a feature absent in thiophene-substituted analogues (e.g., 4i) that instead exhibit antibacterial properties . 2-(4-Methylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-6-amine () demonstrates improved solubility due to the methylpiperazine group, making it more suitable for aqueous-phase applications compared to the parent compound .
Synthetic Accessibility: Derivatives like 4i are synthesized via one-pot MCRs, offering higher efficiency (yields >70%) compared to stepwise methods used for phenylpiperazine analogues .
Physicochemical Properties
- Solubility : Piperazine-containing derivatives (e.g., ) show enhanced water solubility due to protonatable nitrogen atoms, whereas thiophene-substituted compounds () are more lipophilic .
- Conformational Flexibility : The tetrahydroquinazoline core allows for adaptive binding in receptor pockets, but bulky substituents (e.g., benzoxazine in ML-241) may restrict this flexibility .
Biological Activity
2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine, also known by its CAS number 76781-25-4, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C18H23N5
- Molecular Weight : 310.3935 g/mol
- CAS Number : 76781-25-4
The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter receptors and enzymes. Preliminary studies suggest that this compound may exhibit:
- Antidepressant Activity : The phenylpiperazine moiety is known for its affinity to serotonin receptors, which may contribute to its antidepressant effects.
- Antitumor Properties : Research indicates that it may inhibit tumor cell proliferation by targeting specific metabolic pathways involved in cancer cell growth.
Biological Activity Overview
Antitumor Activity
A study conducted on the antitumor efficacy of compounds similar to this compound demonstrated that these derivatives effectively inhibited the growth of various cancer cell lines. The mechanism involved selective inhibition of folate transporters and depletion of ATP pools in tumor cells. In SCID mice models with IGROV1 tumors, the compounds exhibited significantly higher efficacy compared to standard treatments, suggesting a promising avenue for cancer therapy .
Antimicrobial Properties
Research evaluating the antimicrobial potential of related compounds has shown effectiveness against biofilm formation in various bacteria. The extracts containing similar quinazoline derivatives inhibited the adhesion and metabolic activity of Pseudomonas aeruginosa and Staphylococcus aureus, indicating a potential application in treating infections associated with biofilms .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-Phenylpiperazin-1-yl)-5,6,7,8-tetrahydroquinazolin-4-amine, and how can intermediates be characterized?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 4-phenylpiperazine with a tetrahydroquinazolin-4-amine precursor under alkaline conditions, similar to methods used for analogous piperazine-quinazoline hybrids . Key intermediates (e.g., chlorinated intermediates) should be characterized using LC-MS for purity and NMR (¹H/¹³C) to confirm structural integrity. IR spectroscopy can validate functional groups like NH₂ or C=N .
Q. Which analytical techniques are critical for verifying the compound’s structural identity and purity?
- Methodology :
- ¹H/¹³C NMR : Resolve aromatic protons (6.5–8.5 ppm) and piperazine/quinazoline backbone signals (2.5–4.5 ppm). Compare experimental shifts with computational predictions (e.g., DFT) to address discrepancies .
- HPLC-MS : Monitor purity (>95%) and detect byproducts (e.g., dehalogenated derivatives).
- Elemental Analysis : Confirm stoichiometry, especially for nitrogen-rich structures .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodology : Discrepancies often arise from solvent effects, tautomerism, or conformational flexibility. For example, piperazine ring puckering may alter proton environments. Use variable-temperature NMR to assess dynamic effects . Cross-validate with X-ray crystallography if single crystals are obtainable . Computational tools (e.g., Gaussian) can simulate solvent- and conformation-dependent shifts to refine assignments .
Q. What strategies optimize the reaction yield and selectivity in functionalizing the tetrahydroquinazoline core?
- Methodology :
- DoE (Design of Experiments) : Apply factorial designs to optimize parameters (temperature, catalyst loading, solvent polarity). For instance, phosphorous oxychloride-mediated cyclizations may require strict anhydrous conditions .
- Catalyst Screening : Test Pd/C or CuI for coupling reactions. For example, aryl amination yields improved from 60% to 85% using Pd(OAc)₂ with Xantphos .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side reactions (e.g., over-oxidation) .
Q. How does the compound interact with biological targets (e.g., kinases or GPCRs), and what assays validate its mechanism?
- Methodology :
- Molecular Docking : Model interactions with homology-built receptors (e.g., dopamine D₂ or 5-HT receptors) using AutoDock Vina. Focus on the phenylpiperazine moiety’s role in binding .
- In Vitro Assays :
- Kinase Inhibition : Screen against a panel (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
- GPCR Activity : Measure cAMP accumulation or β-arrestin recruitment via BRET .
- SAR Studies : Modify the quinazoline ring (e.g., introduce electron-withdrawing groups) to correlate structural changes with activity .
Q. What computational approaches enhance the design of derivatives with improved pharmacokinetic properties?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3), solubility, and metabolic stability. The trifluoromethyl group in analogs improves lipophilicity but may require balancing with polar substituents .
- Reaction Path Search : Apply quantum chemical methods (e.g., IRC calculations) to explore energy barriers in key steps (e.g., ring closure) .
- Machine Learning : Train models on existing bioactivity data to prioritize synthetic targets .
Data Contradiction and Troubleshooting
Q. How should researchers address inconsistent biological activity data across cell lines or assays?
- Methodology :
- Assay Standardization : Normalize data using internal controls (e.g., staurosporine for cytotoxicity) and replicate across multiple cell lines (e.g., HEK293 vs. HeLa).
- Metabolic Stability Testing : Use liver microsomes to identify rapid degradation (e.g., CYP3A4-mediated oxidation) that may cause false negatives .
- Off-Target Profiling : Screen against unrelated targets (e.g., hERG) to rule out nonspecific effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
